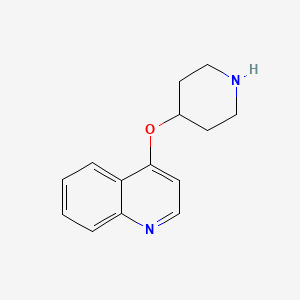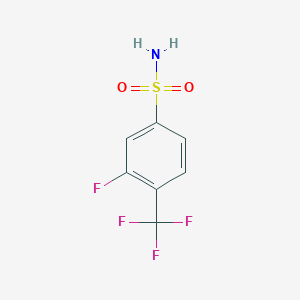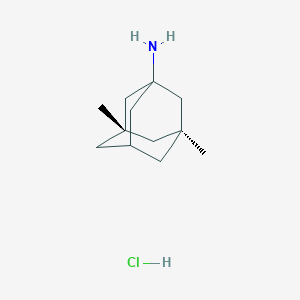
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride is a chemical compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce the amine group at the 1-position. This can be achieved through various methods, including amination reactions.
Methylation: The 3 and 5 positions of the adamantane are methylated using methylating agents such as methyl iodide.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its rigid structure makes it an excellent scaffold for designing new compounds with specific properties.
Biology
In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its stability and unique structure make it a valuable tool for probing biological pathways.
Medicine
Medicinally, adamantane derivatives have been explored for their antiviral and neuroprotective properties
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
作用機序
The mechanism of action of (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting viral replication or protecting neurons from damage. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
- (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
- Saxagliptin Hydrochloride
Uniqueness
Compared to similar compounds, (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride stands out due to its unique adamantane structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications where these properties are crucial.
特性
分子式 |
C12H22ClN |
|---|---|
分子量 |
215.76 g/mol |
IUPAC名 |
(3S,5S)-3,5-dimethyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11-,12?;/m0./s1 |
InChIキー |
LDDHMLJTFXJGPI-AHZSERIMSA-N |
異性体SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C.Cl |
正規SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
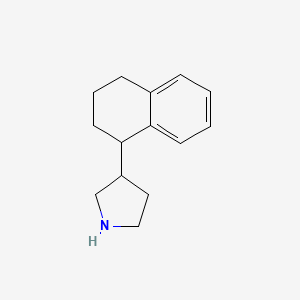
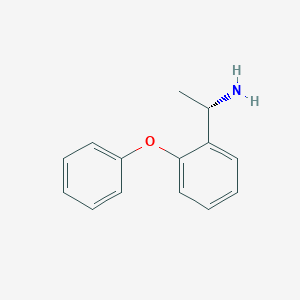

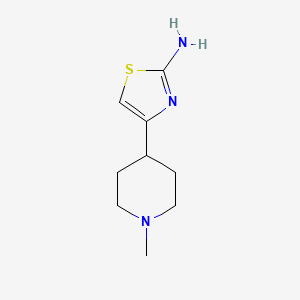
![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)

![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)


